molecular formula C12H18N2O3S B13161909 (1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine

(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine

Cat. No.: B13161909
M. Wt: 270.35 g/mol
InChI Key: BTHINPVZOYUHBK-SNVBAGLBSA-N
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Description

(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine is a chemical compound characterized by the presence of a morpholine ring, a sulfonyl group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with a sulfonamide group, such as sulfamethoxazole.

    Morpholine Derivatives: Compounds containing a morpholine ring, such as morpholine-4-carboxamide.

Uniqueness

(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine is unique due to the combination of its morpholine ring and sulfonyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

(1R)-1-(4-morpholin-4-ylsulfonylphenyl)ethanamine

InChI

InChI=1S/C12H18N2O3S/c1-10(13)11-2-4-12(5-3-11)18(15,16)14-6-8-17-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m1/s1

InChI Key

BTHINPVZOYUHBK-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N

Origin of Product

United States

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